![molecular formula C20H24N6O B6962389 [5-(Dimethylamino)pyrazin-2-yl]-[2-(1-ethylbenzimidazol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B6962389.png)
[5-(Dimethylamino)pyrazin-2-yl]-[2-(1-ethylbenzimidazol-2-yl)pyrrolidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(Dimethylamino)pyrazin-2-yl]-[2-(1-ethylbenzimidazol-2-yl)pyrrolidin-1-yl]methanone is a useful research compound. Its molecular formula is C20H24N6O and its molecular weight is 364.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One of the common synthetic routes involves the condensation of 5-(dimethylamino)pyrazine-2-carboxylic acid with 2-(1-ethylbenzimidazol-2-yl)pyrrolidine. This process typically requires the activation of the carboxylic acid group, which can be achieved using reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction is often carried out in a solvent like DMF (dimethylformamide) or DCM (dichloromethane) at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound may not be well-documented, similar compounds are often synthesized on a larger scale using automated synthesis equipment and optimized reaction conditions to ensure high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: [5-(Dimethylamino)pyrazin-2-yl]-[2-(1-ethylbenzimidazol-2-yl)pyrrolidin-1-yl]methanone can undergo various reactions, including oxidation, reduction, and substitution. The dimethylamino group can be a site for electrophilic substitution, while the benzimidazole and pyrazine rings may participate in nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can oxidize the compound under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of specific functional groups within the compound.
Substitution: Halogenation reagents such as N-bromosuccinimide (NBS) or electrophiles like acyl chlorides can be used for substitution reactions.
Major Products Formed: Depending on the reaction conditions, the products can vary widely, including halogenated derivatives, oxidized products, and various substituted analogs.
Aplicaciones Científicas De Investigación
Chemistry: This compound can serve as a precursor or intermediate in the synthesis of more complex molecules, providing a versatile building block for chemical reactions.
Biology: Its structural features suggest potential bioactivity, making it a candidate for further exploration in medicinal chemistry. Researchers might investigate its interactions with biological targets, such as enzymes or receptors.
Industry: The compound may find use in the development of specialty chemicals, pharmaceuticals, and agrochemicals.
5. Mechanism of Action: The exact mechanism of action would depend on its specific application. In medicinal chemistry, the compound could interact with molecular targets such as proteins, DNA, or RNA, influencing biological pathways. The presence of the dimethylamino and benzimidazole groups might play a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds: Compounds such as [5-(dimethylamino)pyrazin-2-yl]-[2-(1-methylbenzimidazol-2-yl)pyrrolidin-1-yl]methanone or [5-(dimethylamino)pyrazin-2-yl]-[2-(1-ethylbenzimidazol-2-yl)piperidin-1-yl]methanone.
Hope that scratches your chemistry itch! If there are any areas you want to dive deeper into or another topic on your mind, just shout.
Propiedades
IUPAC Name |
[5-(dimethylamino)pyrazin-2-yl]-[2-(1-ethylbenzimidazol-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-4-25-16-9-6-5-8-14(16)23-19(25)17-10-7-11-26(17)20(27)15-12-22-18(13-21-15)24(2)3/h5-6,8-9,12-13,17H,4,7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWRJMQVIWNSOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3CCCN3C(=O)C4=CN=C(C=N4)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2-(oxolan-2-yl)acetamide](/img/structure/B6962309.png)
![N-[2-(4-ethylpiperazin-1-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide](/img/structure/B6962317.png)
![(5-propan-2-yloxypyridin-3-yl)-[2-(1H-pyrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B6962330.png)
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]butanamide](/img/structure/B6962344.png)
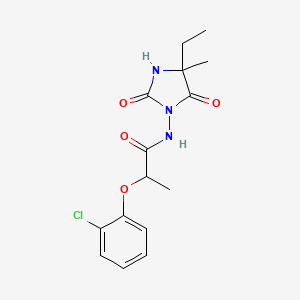
![2-[(1S,2R)-2-hydroxycyclohexyl]-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethanone](/img/structure/B6962364.png)
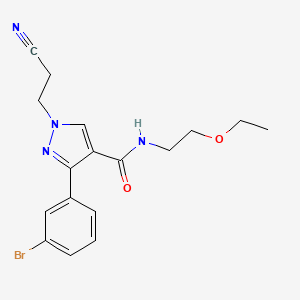
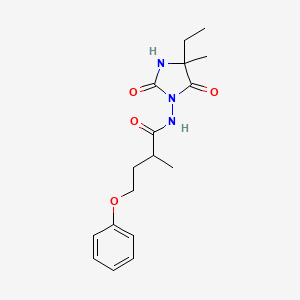
![tert-butyl N-[9-(1H-pyrazol-5-ylmethylamino)-3-bicyclo[3.3.1]nonanyl]carbamate](/img/structure/B6962371.png)
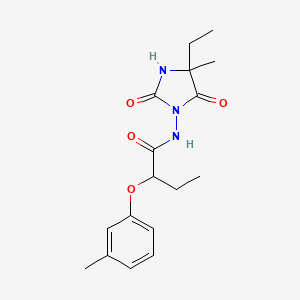
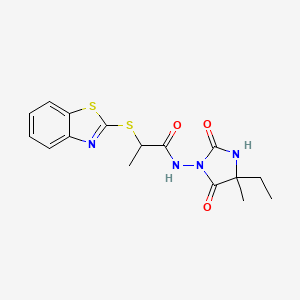
![5-(dimethylamino)-N-[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]pyrazine-2-carboxamide](/img/structure/B6962392.png)
![[5-(Dimethylamino)pyrazin-2-yl]-[4-[(1-ethylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]methanone](/img/structure/B6962397.png)
![2-Tert-butylsulfonyl-1-[4-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B6962408.png)
